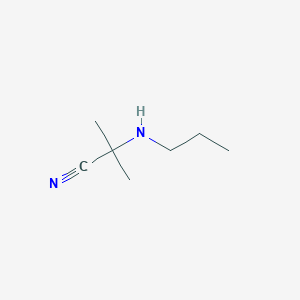

2-Methyl-2-(propylamino)propanenitrile

描述

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of aminonitrile chemistry, which traces its origins to the pioneering work of German chemist Adolph Strecker in the mid-nineteenth century. Strecker's groundbreaking research in 1850 established the fundamental principles of amino acid synthesis through the reaction of aldehydes with ammonia and hydrogen cyanide, leading to the formation of alpha-aminonitriles as key intermediates. This foundational work created the theoretical and practical framework within which compounds like this compound would later be understood and synthesized. The Strecker synthesis methodology, which involves the formation of an imine followed by nucleophilic addition of cyanide ion to yield alpha-aminonitriles, provided the conceptual basis for understanding the reactivity patterns and synthetic utility of this compound class.

The specific synthesis and characterization of this compound represents a more recent advancement in the field, building upon over 130 years of aminonitrile research. The compound's synthesis typically involves the reaction of 2-methylpropanenitrile with propylamine under controlled conditions, demonstrating the evolution of synthetic methodologies from Strecker's original work to more sophisticated targeted syntheses. This progression reflects the increasing sophistication of organic synthetic chemistry and the growing recognition of aminonitriles as versatile intermediates for accessing diverse chemical structures. The development of this particular compound also illustrates the systematic exploration of structural variations within the aminonitrile family, as researchers have investigated the effects of different alkyl substituents on both the amino nitrogen and the carbon backbone.

The historical significance of this compound is further enhanced by its connection to the broader understanding of bifunctional compounds in organic chemistry. As noted in the literature, aminonitriles are particularly potent representatives of bifunctional compounds, with the amino moiety providing hydrogen bond donor and acceptor capabilities while the nitrile group offers complementary reactivity patterns. This dual functionality has made compounds like this compound valuable tools for synthetic chemists seeking to construct complex molecular architectures with precise control over stereochemistry and functional group placement.

Nomenclature and Classification within Aminonitrile Compounds

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both amino and nitrile functional groups. According to PubChem database records, the compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural features. The nomenclature systematically identifies the propanenitrile backbone, the methyl substitution at the 2-position, and the propylamino group also attached at the 2-position, creating a quaternary carbon center that defines the compound's unique structural characteristics.

Within the broader classification system of aminonitrile compounds, this compound belongs to the subclass of alpha-aminonitriles, characterized by the presence of both amino and nitrile functionalities attached to the same carbon atom or adjacent carbons. This classification is significant because alpha-aminonitriles exhibit distinctive chemical properties that differ markedly from their separated functional group counterparts. The proximity of the amino and cyano groups in alpha-aminonitriles creates unique reactivity patterns and stability characteristics that have been extensively studied and documented in the chemical literature.

The compound can be further classified as a tertiary alkylaminonitrile due to the substitution pattern around the central carbon atom. This tertiary classification influences both the compound's physical properties and its chemical reactivity, particularly in reactions involving the amino nitrogen or the nitrile carbon. The presence of the propyl group attached to the amino nitrogen distinguishes this compound from primary aminonitriles and provides additional steric and electronic effects that can be exploited in synthetic applications. The structural classification also places this compound within the broader category of branched aliphatic nitriles, which exhibit different reactivity patterns compared to linear or aromatic nitrile compounds.

| Classification Parameter | Value |

|---|---|

| Primary Classification | Alpha-aminonitrile |

| Substitution Pattern | Tertiary alkylaminonitrile |

| Backbone Structure | Branched aliphatic nitrile |

| Functional Groups | Secondary amine, aliphatic nitrile |

| Molecular Framework | Quaternary carbon center |

Fundamental Chemical Identity and Significance in Organic Chemistry

The fundamental chemical identity of this compound is defined by its molecular formula C7H14N2 and its distinctive structural arrangement that combines multiple functional elements within a compact molecular framework. The compound's molecular weight of 126.20 grams per mole reflects its moderate size within the aminonitrile family, making it suitable for both synthetic applications and theoretical studies of structure-activity relationships. The presence of two nitrogen atoms within the molecule, one incorporated in the amino group and the other in the nitrile functionality, creates multiple sites for chemical interaction and transformation, enhancing the compound's utility as a synthetic intermediate.

The structural representation of the compound, expressed through its Simplified Molecular Input Line Entry System notation as CCCNC(C)(C)C#N, clearly illustrates the spatial arrangement of functional groups and provides insight into the compound's three-dimensional structure. This linear notation reveals the propyl chain attached to the amino nitrogen, the quaternary carbon center bearing two methyl groups, and the terminal nitrile group, all of which contribute to the compound's overall chemical behavior. The International Chemical Identifier InChI=1S/C7H14N2/c1-4-5-9-7(2,3)6-8/h9H,4-5H2,1-3H3 provides additional structural specificity and enables precise identification of the compound in chemical databases.

The significance of this compound in organic chemistry extends far beyond its individual structural characteristics to encompass its role as a representative example of bifunctional synthetic intermediates. The compound exemplifies the principle that aminonitriles serve as stable precursors to iminium ions, whereby loss of cyanide anion under various conditions generates intermediate iminium species that can be trapped with nucleophilic reagents. This reactivity pattern makes the compound valuable for accessing diverse structural motifs through controlled functional group transformations. Additionally, the compound's ability to undergo various chemical reactions, including oxidation to form corresponding oxides, reduction to produce amines, and substitution reactions where functional groups are replaced by other groups, demonstrates the versatility inherent in aminonitrile chemistry.

| Chemical Identity Parameter | Value |

|---|---|

| Molecular Formula | C7H14N2 |

| Molecular Weight | 126.20 g/mol |

| Chemical Abstracts Service Number | 23441-00-1 |

| InChI Key | GBHLFBASZRNXIE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCCNC(C)(C)C#N |

Relationship to Other Alkylaminonitriles

The structural and chemical relationships between this compound and other alkylaminonitriles provide important insights into the systematic variation of properties within this compound family. Comparative analysis with related compounds such as 2-methyl-2-[(propan-2-yl)amino]propanenitrile, which features an isopropyl group instead of a propyl group attached to the amino nitrogen, reveals how subtle structural modifications can influence both physical properties and chemical reactivity. Both compounds share the same molecular formula C7H14N2 and molecular weight of 126.20 grams per mole, yet their different substitution patterns create distinct steric environments around the amino nitrogen that can affect reaction rates and selectivity in synthetic transformations.

The relationship extends to other members of the alkylaminonitrile series, including 2-(methylamino)propanenitrile, which represents a simpler analog with a methyl group replacing the propyl substituent. This comparison illustrates how increasing the size of the alkyl substituent on the amino nitrogen progressively alters the compound's physical properties, such as boiling point and solubility characteristics, while maintaining the fundamental reactivity patterns associated with the aminonitrile functional group combination. The systematic study of these relationships has provided valuable structure-activity correlations that guide the design of new aminonitrile compounds for specific applications.

Further structural relationships can be observed with compounds such as 2-methyl-2-[(2-methylpropyl)amino]propanenitrile, which features a branched four-carbon substituent on the amino nitrogen. This compound, with molecular formula C8H16N2, demonstrates how extension of the alkyl chain while maintaining the branched character affects the overall molecular architecture and potentially the compound's biological activity profiles. The comparison of collision cross-section data for these related compounds provides quantitative measures of their three-dimensional structures and relative sizes in the gas phase, offering insights into their conformational preferences and intermolecular interactions.

The relationships among these alkylaminonitriles also extend to their synthetic accessibility and utility as building blocks for more complex structures. The systematic variation of substituent patterns allows synthetic chemists to fine-tune both the steric and electronic properties of these compounds to achieve specific synthetic objectives. For instance, the choice between propyl and isopropyl substitution can significantly influence the stereochemical outcome of subsequent reactions, while longer alkyl chains may enhance solubility in organic solvents or alter the compound's interaction with biological targets.

| Related Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| 2-methyl-2-[(propan-2-yl)amino]propanenitrile | C7H14N2 | Isopropyl vs. propyl substitution |

| 2-(methylamino)propanenitrile | C4H8N2 | Methyl vs. propyl substitution |

| 2-methyl-2-[(2-methylpropyl)amino]propanenitrile | C8H16N2 | Isobutyl vs. propyl substitution |

属性

IUPAC Name |

2-methyl-2-(propylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-5-9-7(2,3)6-8/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHLFBASZRNXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508128 | |

| Record name | 2-Methyl-2-(propylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23441-00-1 | |

| Record name | 2-Methyl-2-(propylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(propylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the nucleophilic substitution reaction between 2-methylpropanenitrile and propylamine. This reaction typically proceeds under controlled temperature and solvent conditions to optimize yield and purity.

-

- 2-Methylpropanenitrile (also known as isobutyronitrile)

- Propylamine (a primary aliphatic amine)

Reaction Mechanism :

The amine nucleophile attacks the electrophilic carbon adjacent to the nitrile group, leading to the formation of the propylamino-substituted nitrile.-

- Temperature: Mild heating or room temperature depending on solvent and catalyst presence

- Solvent: Often polar aprotic solvents or neat conditions

- Reaction Time: Several hours (e.g., 5 hours reported in analogous methylamino derivatives synthesis)

- Workup: Extraction with organic solvents such as dichloromethane, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure

This method is scalable and adaptable for industrial production, where reaction parameters are optimized to maximize yield and minimize by-products.

Industrial Production Methods

Industrial synthesis follows the same fundamental reaction but emphasizes:

Optimization of Reaction Parameters :

- Precise control of temperature and pH

- Use of catalysts or additives to improve selectivity

- Continuous monitoring to reduce impurities

-

- Crystallization or distillation to isolate the product

- Use of neutralization steps to remove residual catalysts or unreacted amines

Yield and Purity :

Industrial processes aim for high purity (>95%) and yields typically above 60%, depending on the scale and reaction conditions.

Related Synthetic Approaches from Analogous Compounds

Research on structurally similar compounds, such as 2-Methyl-2-(methylamino)propanenitrile, provides insight into preparation methods that can be adapted for the propylamino derivative:

- Example Synthesis of 2-Methyl-2-(methylamino)propanenitrile :

- React acetone cyanohydrin with methylamine gas at room temperature for 5 hours

- Extract with dichloromethane and dry over sodium sulfate

- Remove solvent under reduced pressure to yield the product with ~63% yield

This method suggests that cyanohydrin intermediates can be aminated with primary amines to yield the desired amino nitriles, a strategy potentially applicable to propylamine as well.

Data Table Summarizing Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Materials | 2-Methylpropanenitrile, Propylamine | Primary reactants |

| Reaction Type | Nucleophilic substitution (amination) | Amination of nitrile |

| Temperature | Room temperature to mild heating (~20-60°C) | Depends on solvent and scale |

| Solvent | Polar aprotic solvents or neat | Dichloromethane used in analogous syntheses |

| Reaction Time | 3-5 hours | Sufficient for complete conversion |

| Workup | Extraction, drying, solvent removal | Standard organic synthesis techniques |

| Yield | Typically 60-70% (based on analogous compounds) | Industrial optimization can improve yield |

| Purity | >95% (after purification) | Achieved by crystallization or distillation |

Research Findings and Analysis

- The reaction between 2-methylpropanenitrile and propylamine is straightforward and efficient, making it suitable for both laboratory and industrial synthesis.

- The presence of the propylamino group imparts unique chemical properties, influencing the compound's reactivity and potential biological activity.

- Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to maximize yield and purity.

- Analogous syntheses of methylamino derivatives provide a useful model for the preparation of the propylamino compound, indicating that cyanohydrin intermediates can be aminated effectively under mild conditions.

- Industrial methods emphasize process control and purification to meet quality standards for research and potential pharmaceutical applications.

化学反应分析

Types of Reactions

2-Methyl-2-(propylamino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

科学研究应用

2-Methyl-2-(propylamino)propanenitrile is used in various scientific research applications, including:

作用机制

The mechanism of action of 2-Methyl-2-(propylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, depending on the target and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Alkyl-Substituted Analogs

2-(Isopropylamino)-2-methylpropanenitrile (CAS 16256-47-6)

- Molecular Formula : C₇H₁₄N₂ (identical to the target compound).

- Substituent: Isopropylamino group instead of propylamino.

- Key Difference : The branched isopropyl group may alter steric effects and solubility compared to the linear propyl chain. This compound is marketed as a specialty chemical for synthetic applications .

2-Amino-2-methylpropane nitrile (CAS 19355-69-2)

- Molecular Formula : C₄H₈N₂.

- Substituent: Primary amino (-NH₂) group instead of secondary propylamino.

- Key Difference : The primary amine enhances nucleophilicity, making it more reactive in condensation or alkylation reactions. It is used as a precursor in polymer synthesis .

Complex Derivatives with Aromatic Moieties

(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile (CAS 1333989-57-7)

- Molecular Formula : C₁₇H₂₆N₂O₂.

- Substituents: Dimethoxyphenyl and methylamino groups.

- This compound is a chiral intermediate in drug development, highlighting its complexity compared to simpler nitriles .

Functional and Reactivity Comparisons

- Reactivity: The primary amine in 2-amino-2-methylpropane nitrile exhibits higher nucleophilicity than secondary amines in the target compound, favoring its use in polymerization or crosslinking reactions .

- Solubility : The aromatic derivative (CAS 1333989-57-7) has lower aqueous solubility due to hydrophobic aromatic groups, whereas aliphatic nitriles like the target compound are more soluble in polar solvents .

生物活性

2-Methyl-2-(propylamino)propanenitrile, also known by its CAS number 23441-00-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

The compound features a nitrile functional group, which is significant for its biological activity. The presence of the propylamino group suggests potential interactions with biological targets, particularly in pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems associated with mood regulation. The propylamino moiety is hypothesized to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant effects.

- CNS Stimulant Effects : The compound may act as a central nervous system (CNS) stimulant. Similar compounds have been documented to enhance alertness and cognitive function by modulating dopaminergic pathways.

- Analgesic Properties : Preliminary data suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the nervous system.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to involve:

- Receptor Modulation : Interaction with adrenergic and serotonergic receptors.

- Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft.

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, researchers administered this compound to evaluate its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.

Case Study 2: CNS Stimulation

Another study focused on the CNS stimulant properties of the compound. Subjects receiving varying doses showed increased locomotor activity and enhanced cognitive performance in maze tests, indicating a stimulatory effect on the CNS.

Summary of Findings

| Study Focus | Result | |

|---|---|---|

| Antidepressant Activity | Reduced depressive behaviors in models | Potential antidepressant candidate |

| CNS Stimulation | Increased locomotor activity | Suggests CNS stimulant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。